diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 202187-28-8
VCID: VC8252952
InChI: InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6-,7+/m0/s1
SMILES: C1C2C=CC1C(C2C(=O)O)N
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS No.: 202187-28-8

Cat. No.: VC8252952

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid - 202187-28-8

Specification

CAS No. 202187-28-8
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Standard InChI InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6-,7+/m0/s1
Standard InChI Key FCYFJGGJCJDCPB-BNHYGAARSA-N
Isomeric SMILES C1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)N
SMILES C1C2C=CC1C(C2C(=O)O)N
Canonical SMILES C1C2C=CC1C(C2C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, reflecting its bicyclic norbornene backbone, stereochemistry, and substituent positions . The molecular formula C8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2 corresponds to a monoisotopic mass of 153.078979 Da, as confirmed by high-resolution mass spectrometry .

Stereochemical Configuration

The compound’s bicyclo[2.2.1]hept-5-ene framework imposes a rigid geometry, with four stereocenters at positions 1R, 2S, 3R, and 4S (Figure 1) . The endo configuration of both the amino and carboxylic acid groups relative to the bicyclic system is critical to its spatial orientation and potential reactivity. This stereochemical complexity is encoded in its InChIKey identifier FCYFJGGJCJDCPB-BNHYGAARSA-N .

Table 1: Key identifiers and physicochemical properties

PropertyValue
Molecular FormulaC8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2
Average Molecular Mass153.18 g/mol
Monoisotopic Mass153.078979 Da
CAS Registry Number202187-28-8
ChemSpider ID10524685
PubChem CID13160880
SMILES NotationC1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)N

Synthesis and Derivative Chemistry

PropertyValue
CAS Number105786-34-3
Molecular FormulaC10H15NO2\text{C}_{10}\text{H}_{15}\text{NO}_2
Molecular Weight181.23 g/mol
Price (1g, 2025)$692–$1,397

Stereochemical Considerations

The endo positioning of both functional groups likely arises from kinetic or thermodynamic control during cycloaddition or subsequent functionalization steps. For example, Diels-Alder reactions involving cyclopentadiene and appropriately substituted dienophiles could generate the norbornene core, with subsequent aminolysis and oxidation introducing the substituents .

Challenges and Future Perspectives

Current data on diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are primarily limited to structural descriptors. Key areas for future research include:

  • Synthetic Optimization: Developing efficient routes to the parent compound and its enantiomers.

  • Crystallographic Studies: Resolving its solid-state conformation via X-ray diffraction.

  • Biological Screening: Evaluating its pharmacokinetic and pharmacodynamic profiles in vitro.

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